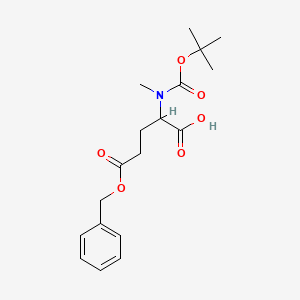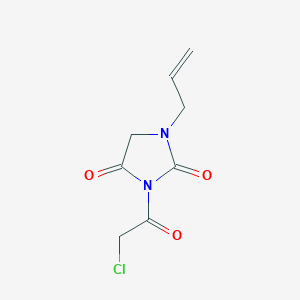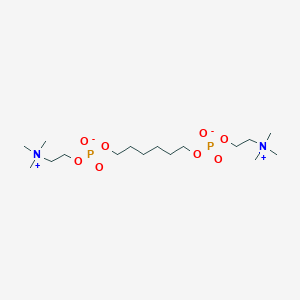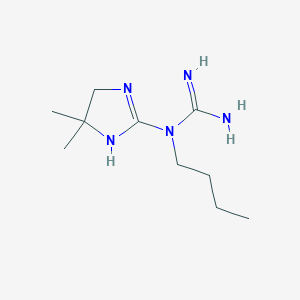
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Comparación Con Compuestos Similares
1-Butyl-1-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)guanidine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Azathioprine: An immunosuppressive agent used in rheumatoid arthritis.
What sets this compound apart is its unique combination of butyl and guanidine groups, which may confer distinct chemical and biological properties not found in other imidazole derivatives.
Propiedades
Fórmula molecular |
C10H21N5 |
|---|---|
Peso molecular |
211.31 g/mol |
Nombre IUPAC |
1-butyl-1-(5,5-dimethyl-1,4-dihydroimidazol-2-yl)guanidine |
InChI |
InChI=1S/C10H21N5/c1-4-5-6-15(8(11)12)9-13-7-10(2,3)14-9/h4-7H2,1-3H3,(H3,11,12)(H,13,14) |
Clave InChI |
BUVXXCIZRQWCDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NCC(N1)(C)C)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
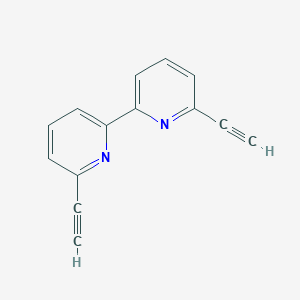
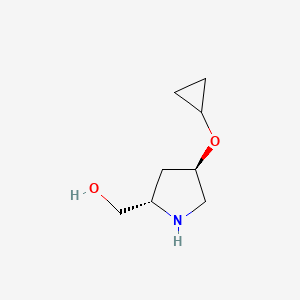



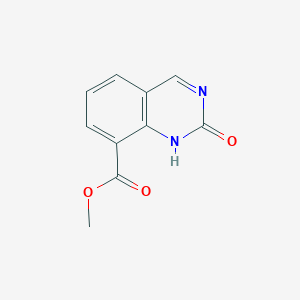
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)
